Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based compound featuring a carbamate group at the 2-position of the thiazole ring and a 4-methoxyphenethyl-substituted glyoxylamide moiety at the 4-position. For example, N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 941947-59-7, MW 439.5) shares the 4-methoxyphenethylaminoethyl-thiazole core but replaces the methyl carbamate with a benzo[d][1,3]dioxole-5-carboxamide group . Another analog, tert-butyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946313-81-1, MW 255.30), demonstrates the impact of substituting the 4-methoxyphenethyl group with a cyclopropylamino moiety . These analogs suggest that the target compound’s physicochemical properties (e.g., solubility, stability) and bioactivity may be modulated by its unique substitution pattern.
Properties
IUPAC Name |
methyl N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-22-13-5-3-11(4-6-13)7-8-17-14(20)9-12-10-24-15(18-12)19-16(21)23-2/h3-6,10H,7-9H2,1-2H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVUZTZTPHDADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit antimicrobial and anticancer activities. These compounds are known to interact with various bacterial species and cancer cell lines.
Mode of Action
Compounds with a similar thiazole nucleus have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Biochemical Analysis
Biochemical Properties
Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that the compound may have antioxidant properties, potentially protecting cells from oxidative damage. Additionally, it may bind to specific receptors on cell membranes, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, the compound can inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can lead to the accumulation of substrates or depletion of products, thereby disrupting normal cellular functions. Additionally, the compound can interact with DNA, affecting gene expression and leading to changes in protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and can enhance cellular antioxidant capacity . At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the generation of reactive metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and can be transported into the nucleus, where it interacts with DNA and nuclear proteins . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action.
Biological Activity
Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 349.41 g/mol
- CAS Number : 946235-85-4
This compound exhibits significant biochemical interactions, primarily through its effects on various enzymes and proteins involved in cellular processes. Notably, it has been shown to interact with:
- Enzymes : Inhibits enzymes associated with oxidative stress responses, such as superoxide dismutase and catalase.
- Cell Signaling : Modulates pathways related to apoptosis and cell proliferation, indicating potential applications in cancer therapy .
The compound's biological activity is attributed to several mechanisms:
- Enzyme Inhibition : Methyl carbamate binds to the active sites of specific enzymes, inhibiting their catalytic functions. This action can lead to decreased production of reactive oxygen species (ROS), which are implicated in various diseases.
- Cellular Effects : It influences cell signaling pathways that regulate cell survival and death, highlighting its potential as an anticancer agent .
- Stability : Under standard laboratory conditions, the compound remains stable; however, it is susceptible to degradation under extreme pH or temperature conditions, which could affect its efficacy in biological systems.
Case Studies and Applications
- Anticancer Activity :
-
Oxidative Stress Modulation :
- Another research highlighted its role in modulating oxidative stress markers in neuronal cells, suggesting protective effects against neurodegenerative diseases.
- Inhibition of Enzymatic Activity :
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Key Observations :
- Carbamate vs. Urea : Urea derivatives (e.g., compounds in ) exhibit higher molecular weights (629.6 vs. ~395.4) and melting points (198–207°C) due to stronger intermolecular hydrogen bonding .
- Arylalkyl vs.
- Spectral Data : Analogs with hydrazine or urea groups () show distinct 1H-NMR shifts (e.g., aromatic protons at δ 7.0–8.5 ppm, NH signals at δ 9.0–10.5 ppm) compared to carbamates, which typically display methyl singlet peaks near δ 3.7–3.9 ppm .
Melting Points and Stability
- Urea Derivatives : compounds exhibit high melting points (188–207°C), attributed to rigid urea backbones and hydrogen-bonding networks .
Bioactivity Considerations
- Thiazole-Urea Hybrids : Compounds in were designed for kinase inhibition, leveraging urea’s hydrogen-bonding capacity for target engagement .
- Anticancer Thiazoles : highlights thiazole derivatives (e.g., compound 7b, IC50 = 1.61 µg/mL against HepG-2) with substituted carboxamide groups, suggesting that the target compound’s 4-methoxyphenethyl moiety may enhance anticancer activity through aryl interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
